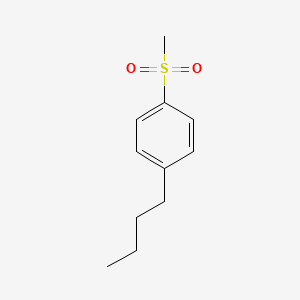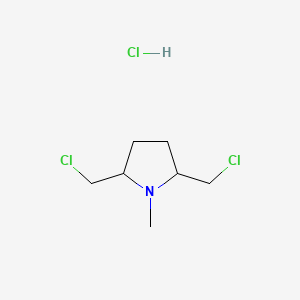
2,5-Bis(chloromethyl)-1-methylpyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine, 2,5-bis(chloromethyl)-1-methyl-, hydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are present in many pharmaceuticals and natural products . This compound is characterized by the presence of two chloromethyl groups at the 2 and 5 positions and a methyl group at the 1 position of the pyrrolidine ring, along with a hydrochloride salt.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine, 2,5-bis(chloromethyl)-1-methyl-, hydrochloride can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the [3 + 2] cycloaddition reaction is a promising approach for constructing five-membered heterocyclic scaffolds like pyrrolidines . This reaction can be catalyzed by organocatalysts, which provide a green chemistry alternative for the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using metal catalysts or other efficient catalytic systems. The use of kinetic resolution protocols can also be employed to obtain enantiomerically pure compounds . These methods ensure high yields and purity, making the compound suitable for various applications.
化学反応の分析
Types of Reactions
Pyrrolidine, 2,5-bis(chloromethyl)-1-methyl-, hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The reaction conditions typically involve controlled temperatures and the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrrolidines, while oxidation reactions can produce oxidized derivatives.
科学的研究の応用
Pyrrolidine, 2,5-bis(chloromethyl)-1-methyl-, hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of biological processes and as a precursor for biologically active molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of pyrrolidine, 2,5-bis(chloromethyl)-1-methyl-, hydrochloride involves its interaction with molecular targets and pathways. The chloromethyl groups can react with nucleophiles in biological systems, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and other proteins, affecting various biological processes.
類似化合物との比較
Similar Compounds
Similar compounds to pyrrolidine, 2,5-bis(chloromethyl)-1-methyl-, hydrochloride include other substituted pyrrolidines and pyrroles . These compounds share structural similarities and may exhibit similar chemical reactivity and applications.
Uniqueness
The uniqueness of pyrrolidine, 2,5-bis(chloromethyl)-1-methyl-, hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two chloromethyl groups and a methyl group at specific positions on the pyrrolidine ring makes it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
91912-36-6 |
|---|---|
分子式 |
C7H14Cl3N |
分子量 |
218.5 g/mol |
IUPAC名 |
2,5-bis(chloromethyl)-1-methylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C7H13Cl2N.ClH/c1-10-6(4-8)2-3-7(10)5-9;/h6-7H,2-5H2,1H3;1H |
InChIキー |
CSXVRNOQBUCLJC-UHFFFAOYSA-N |
正規SMILES |
CN1C(CCC1CCl)CCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



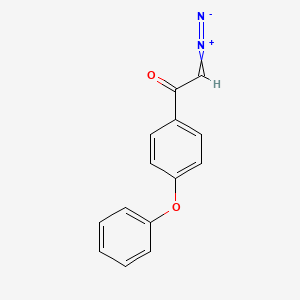


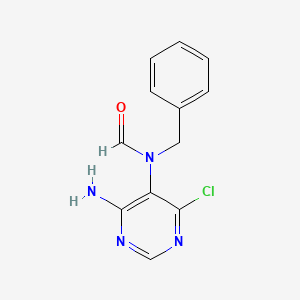
![3-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate](/img/structure/B14370480.png)
![2H-1-Benzopyran-2-one, 3-[3-(4-chlorophenyl)-1-oxo-2-propenyl]-](/img/structure/B14370483.png)

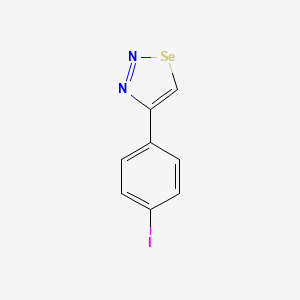

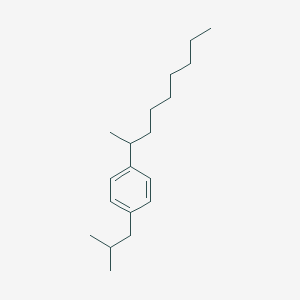
![2-{4-[(4-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14370515.png)
![2-Methyl-2-{3-[(methylsulfanyl)methoxy]propyl}-1,3-dioxolane](/img/structure/B14370518.png)
